4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine typically involves the condensation of ethoxyacetaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cell proliferation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Ethoxy-6-methyl-N-phenylpyrimidin-2-amine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets compared to similar compounds without this functional group.
Properties
CAS No. |
61766-75-4 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-ethoxy-6-methyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-3-17-12-9-10(2)14-13(16-12)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
BNZQYNBLOVBUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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